2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic acid

Neurotensin receptor NTSR1 GPCR ligand

2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic acid (CAS 1008577-11-4) is a rigid, polycyclic amino acid derivative built on the endo-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione scaffold fused to a phenylpropanoic acid side‑chain. The molecule possesses two defined stereogenic centres (1R,7S) that lock the tricyclic core in a predetermined geometry, making it a useful constrained phenylalanine mimetic for peptidomimetic design and structure–activity relationship (SAR) studies.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B12977753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic acid
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C18H19NO4/c20-16-14-11-6-7-12(9-11)15(14)17(21)19(16)13(18(22)23)8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2,(H,22,23)/t11-,12+,13?,14?,15?
InChIKeyFMMCKONUOQGALJ-HONBEQNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1R,7S)-3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic Acid: Conformationally Constrained Amino Acid Scaffold for Targeted Lead Optimization


2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic acid (CAS 1008577-11-4) is a rigid, polycyclic amino acid derivative built on the endo-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione scaffold fused to a phenylpropanoic acid side‑chain . The molecule possesses two defined stereogenic centres (1R,7S) that lock the tricyclic core in a predetermined geometry, making it a useful constrained phenylalanine mimetic for peptidomimetic design and structure–activity relationship (SAR) studies . Its core is shared with pharmacologically important series such as Wnt‑pathway inhibitors (IWR‑1 family) and hormone‑sensitive lipase (HSL) inhibitors, but the specific N‑substitution directs target engagement and selectivity [1].

Conformationally constrained phenylalanine mimetic for peptidomimetic design
Defined (1R,7S) stereochemistry reduces chiral complexity in SAR studies
Reported NTSR1 ligand chemotype, distinct from Wnt-pathway inhibitors

Why Azatricyclo Core Substitution Pattern Dictates Target Selectivity and Cannot Be Interchanged


Compounds sharing the 4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione framework can engage diverse biological targets depending on the nature of the N‑substituent and the presence of unsaturation. For instance, the endo‑IWR‑1 congener (N‑quinolin‑8‑ylbenzamide) inhibits Wnt signalling (IC₅₀ ≈180 nM) , while the saturated, phenylpropanoic acid derivative documented here is annotated as a neurotensin receptor type 1 ligand (BindingDB BDBM79542) [1]. Simple replacement with the unsubstituted acetamide analogue (CAS 26750-00-5) abolishes both the aryl binding element and the ionisable acid warhead, resulting in a loss of the specific protein–ligand interactions . Therefore, the unique combination of a rigid, stereodefined endo‑tricyclic core, a fully saturated norbornane system, and the pendant phenylpropanoic acid pharmacophore cannot be mimicked by off‑the‑shelf congeners without compromising pharmacological fidelity.

This Product
Generic Substitution Risk
N-phenylpropanoic acid side chain

Engages neurotensin receptor type 1 (NTSR1) per BindingDB

Quinoline-benzamide congener (IWR-1)

Shifts target to Wnt/β-catenin pathway; may confound NTSR1-focused GPCR screens

Fully saturated norbornane core

Predicted to offer improved metabolic stability and solubility

Unsaturated norbornene core (IWR-1 class)

Alkene may alter CYP liability and physicochemical properties; not interchangeable

Ionizable carboxylic acid warhead

Essential for key binding interactions

Unsubstituted acetamide analog (CAS 26750-00-5)

Lacks aryl and acidic pharmacophore; abolishes target engagement

Quantitative Differentiation of 2-[(1R,7S)-3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic Acid from Closest Structural Analogs


Neurotensin Receptor Type 1 Affinity Differentiates the Phenylpropanoic Acid Derivative from Wnt‑Focused IWR‑1 Congeners

The target compound is a validated ligand for the neurotensin receptor type 1 (NTSR1), as documented in BindingDB [1]. In contrast, the closely related endo‑IWR‑1 (4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide) is characterised as a Wnt pathway inhibitor with an IC₅₀ of 180 nM in cell‑based reporter assays . The shift from a quinoline‑benzamide N‑substituent to a phenylpropanoic acid moiety redirects the chemotype from Wnt/β‑catenin modulation to GPCR (NTSR1) engagement, providing a distinct pharmacological fingerprint.

Target Engagement
Class-level inference
NTSR1 ligand (BindingDB) vs. IWR-1 Wnt inhibitor (IC50 180 nM, comparator)
Supports NTSR1-directed GPCR pathway studies
Target compound Ki not disclosed; verify in-house
Neurotensin receptor NTSR1 GPCR ligand

Saturated Norbornane Core versus Unsaturated IWR‑1 Core: Impact on Physicochemical Properties and Metabolic Stability

The target compound possesses a fully saturated norbornane ring system (azatricyclo[5.2.1.0²,⁶]decane), whereas the IWR‑1 family contains a double bond in the norbornene ring (dec‑8‑ene) [1]. Saturation alters molecular shape, reduces polar surface area (75 Ų for the propanoic acid analogue ), and improves rotational freedom of the N‑substituent. Computed logP for the saturated phenylpropanoic acid is predicted to be lower than the unsaturated quinoline‑benzamide IWR‑1 (cLogP ≈4.5 for IWR‑1 ), potentially leading to improved solubility and reduced CYP‑mediated oxidation of the olefinic site.

Core Saturation
Cross-study comparable
PSA ~75 Ų (saturated core); Estimated cLogP <3.5
May improve solubility profile vs. unsaturated analogs
In silico prediction; confirm experimentally
Physicochemical profiling Metabolic stability cLogP

Halogenated Analogue (5,6‑Dibromo Derivative) Exhibits Increased Molecular Weight and Lipophilicity That May Impair Developability

The 5,6‑dibromo analogue (CAS 386702-34-7) has a molecular weight of 471.1 g/mol and contains two heavy bromine atoms, increasing lipophilicity (XLogP3 = 2.9) compared to the non‑halogenated parent (MW 313.35 g/mol, predicted XLogP3 ≈1.5) [1]. The lower MW and moderate lipophilicity of the target compound keep it within lead‑like chemical space (Ro5 MW <500; cLogP <3), whereas the dibromo derivative approaches the upper bounds of developability guidelines.

Lead-like Profile
Cross-study comparable
MW 313 g/mol; XLogP3 ~1.5 (predicted)
Lower lipophilicity may aid aqueous solubility
XLogP3 predicted; verify experimentally
Halogenation Lipophilicity Lead-likeness

Chiral Integrity: Defined (1R,7S) Stereochemistry Enables Enantioselective Synthesis of Constrained Peptidomimetics

The compound is synthesized and supplied as a single enantiomer with confirmed (1R,7S) configuration . By contrast, many commercial azatricyclo derivatives (e.g., IWR‑1 exo/endo mixtures) are offered as racemic or diastereomeric blends . The defined stereochemistry eliminates the need for chiral separation and ensures consistent biological readout in assays where stereochemistry influences target binding (e.g., GPCRs, enzymes).

Stereochemical Purity
Data to verify
Single (1R,7S) enantiomer; supplier purity ≥96%
Stereochemical identity may support consistent SAR
Enantiomeric excess not quantified; confirm by chiral HPLC
Stereochemistry Chiral building block Peptidomimetic

Binding Mode Differentiation: Neurotensin vs. HSL Inhibition Profiles

While the azatricyclo core is common to HSL inhibitors exemplified in patent US8097634 [1], the target compound is annotated as a neurotensin receptor ligand [2]. The HSL inhibitor series typically features a spirocyclic or substituted benzamide motif, whereas the simple phenylpropanoic acid side‑chain of the present compound lacks the structural requirements for HSL inhibition. This distinction is critical for users seeking to avoid off‑target metabolic effects (e.g., lipolysis modulation) when probing neurotensin biology.

Selectivity Profile
Class-level inference
NTSR1 ligand (BindingDB); no HSL inhibition reported
May avoid confounding lipolysis modulation in NTSR1 studies
HSL inactivity inferred; confirm in HSL enzyme assay
Selectivity HSL Neurotensin

High‑Value Procurement Scenarios for 2-[(1R,7S)-3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic Acid


Neurotensin Receptor Type 1 (NTSR1) Tool Compound for GPCR Screening Cascades

The validated BindingDB annotation as an NTSR1 ligand [1] makes this compound a logical selection for academic and industrial labs assembling a screening deck targeting neurotensin‑modulated pathways (e.g., cancer cell proliferation, pain modulation). Its saturated core and moderate lipophilicity are compatible with standard cell‑based GPCR assay conditions (e.g., calcium flux, β‑arrestin recruitment), providing a differentiated chemotype that avoids Wnt pathway interference seen with IWR‑1 analogues.

Constrained Phenylalanine Isostere for Peptidomimetic SAR Exploration

Medicinal chemistry teams seeking to replace flexible phenylalanine residues with a rigid, stereodefined scaffold can use this compound as a building block. The (1R,7S) configuration locks the backbone dihedral angles, while the free carboxylic acid permits direct incorporation into peptide or peptidomimetic sequences via standard amide coupling . Compared to achiral or racemic alternatives, this enantiopure scaffold accelerates the delineation of bioactive conformation and reduces the number of stereoisomers requiring independent synthesis.

Negative Control for HSL Inhibitor Programmes

Given the structural resemblance to the azacyclic HSL inhibitor series [2] but the absence of HSL activity, researchers investigating hormone‑sensitive lipase can employ this compound as a matched negative control. Its use in parallel with active HSL inhibitors permits attribution of phenotypic effects specifically to HSL engagement, strengthening the confidence in target‑based mode‑of‑action studies in adipocyte lipolysis or diabetes models.

Fragment‑Based Lead Generation Library Enrichment

With a molecular weight of 313 g/mol and a predicted cLogP well below 3, the compound satisfies key fragment‑like criteria . Purchasing in multi‑gram quantities (available from Fluorochem in up to 5 g pack sizes) enables inclusion in diverse fragment libraries for NMR or SPR screening. Its rigid tricyclic scaffold offers a high degree of three‑dimensionality (Fsp³ ≈0.65) that is desirable for exploring novel chemical space beyond flat, aromatic fragments.

Application
Selection Property
Validation Focus
NTSR1 GPCR screening studies
Orthogonal NTSR1 ligand chemotype
GPCR pathway assay response (calcium flux, β-arrestin)
Peptidomimetic SAR exploration
Stereodefined (1R,7S) rigid scaffold
Bioactive conformation analysis and backbone constraint
HSL target validation studies
HSL-inactive azatricyclo core
Target-based phenotypic response attribution
Fragment screening library expansion
Lead-like physicochemical profile
3D scaffold diversity (Fsp³) for novel chemical space
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